

# Spectral data (NMR, IR) of "N-Hydroxy-4-nitrobenzimidoyl chloride"

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## Compound of Interest

Compound Name: *N-Hydroxy-4-nitrobenzimidoyl chloride*

Cat. No.: B087114

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Hydroxy-4-nitrobenzimidoyl chloride**, a key intermediate in the synthesis of various heterocyclic compounds. The document details its spectroscopic characteristics (NMR and IR), experimental protocols for its synthesis, and its primary application as a precursor for 1,3-dipolar cycloaddition reactions.

## Chemical Structure and Properties

- Compound Name: **N-Hydroxy-4-nitrobenzimidoyl chloride**
- CAS Number: 1011-84-3[1]
- Molecular Formula:  $C_7H_5ClN_2O_3$
- Molecular Weight: 200.58 g/mol [1]
- Description: This compound belongs to the hydroximoyl chloride subclass of imidoyl chlorides. The N-hydroxy group makes it a stable and easily handled precursor for the in situ generation of nitrile oxides. The strong electron-withdrawing 4-nitro group on the benzene

ring enhances its reactivity, facilitating the elimination of hydrochloric acid to form the reactive nitrile oxide intermediate.[\[1\]](#)

## Spectral Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **N-Hydroxy-4-nitrobenzimidoyl chloride**.

Table 1: <sup>1</sup>H NMR Spectral Data

Nucleus	Solvent	Chemical Shift (δ, ppm)	Multiplicity / Coupling Constant (J)	Assignment
<sup>1</sup> H	DMSO-d <sub>6</sub>	12.99	Singlet	N-OH proton
<sup>1</sup> H	DMSO-d <sub>6</sub>	8.30 - 8.36	Multiplet	2 Aromatic Protons (ortho to -NO <sub>2</sub> )
<sup>1</sup> H	DMSO-d <sub>6</sub>	8.04 - 8.08	Multiplet	2 Aromatic Protons (meta to -NO <sub>2</sub> )

Note: The data presented is based on a 400 MHz NMR spectrometer.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Expected Frequency Range (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch	Broad band	Strong	Characteristic of the hydroxyl group.
C=N Stretch (Imidoyl)	Medium	Medium	Indicates the presence of the imidoyl functional group.
NO <sub>2</sub> Asymmetric Stretch	Strong	Strong	Confirms the presence of the nitro group. <a href="#">[1]</a>
NO <sub>2</sub> Symmetric Stretch	Strong	Strong	Confirms the presence of the nitro group. <a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for the synthesis of **N-Hydroxy-4-nitrobenzimidoyl chloride** are provided below. The primary route involves the chlorination of a precursor, 4-nitrobenzaldehyde oxime.

### 3.1. Synthesis of 4-Nitrobenzaldehyde Oxime (Precursor)

This procedure outlines the formation of the oxime from 4-nitrobenzaldehyde.[\[1\]](#)

- **Dissolution:** Dissolve 4-nitrobenzaldehyde in a suitable solvent, such as ethanol.
- **Addition of Reagents:** Add hydroxylamine hydrochloride and a base, typically sodium acetate trihydrate, to the solution.
- **Reaction:** Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Workup:** After completion, the product is typically isolated by cooling the reaction mixture and collecting the precipitated oxime via filtration.

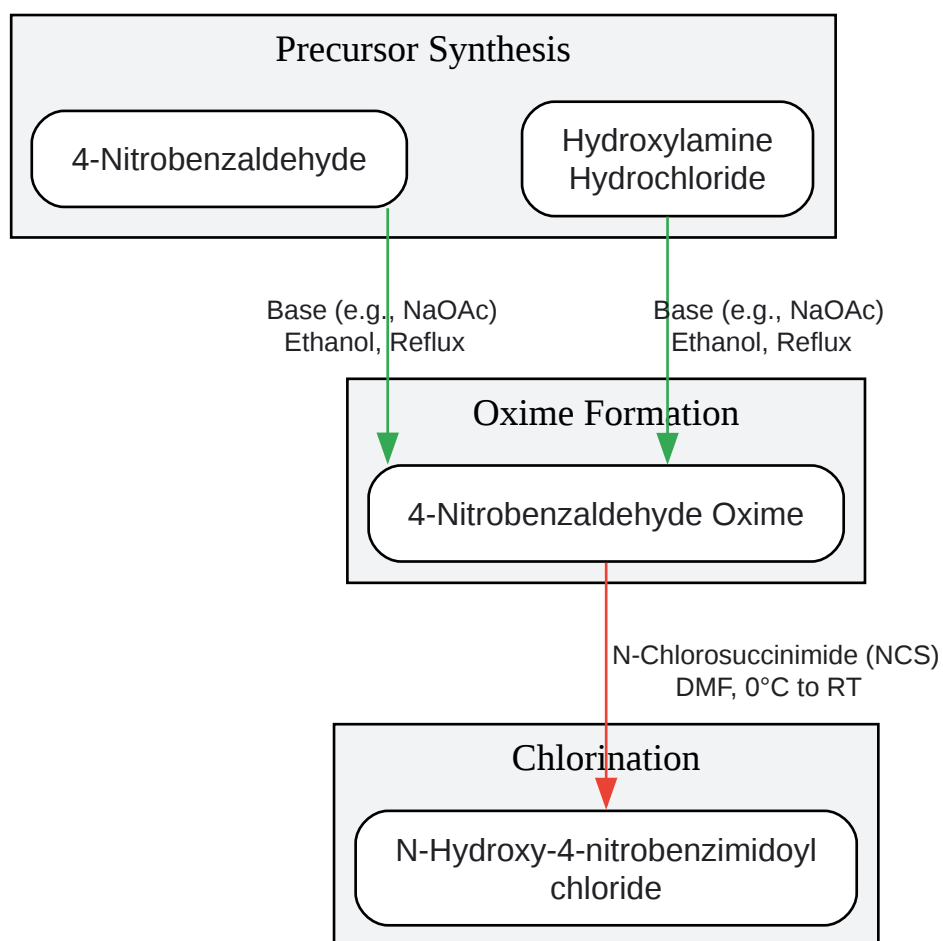
### 3.2. Synthesis of **N-Hydroxy-4-nitrobenzimidoyl chloride**

This common procedure utilizes N-chlorosuccinimide (NCS) for the chlorination of the oxime.[\[2\]](#)  
[\[3\]](#)[\[4\]](#)

- **Preparation:** Dissolve 4-nitrobenzaldehyde oxime (1.0 equivalent) in anhydrous dimethylformamide (DMF).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **NCS Addition:** Add N-chlorosuccinimide (NCS) (1.0 equivalent) portionwise to the cooled reaction mixture.
- **Reaction:** Stir the mixture for 16 hours at room temperature.
- **Extraction:** Add a mixture of n-hexane/diethyl ether (2:1, v/v) and water to the reaction flask and transfer the contents to a separating funnel.
- **Phase Separation:** Separate the organic and aqueous phases. Extract the aqueous phase again with diethyl ether.
- **Drying and Concentration:** Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvents under reduced pressure to yield the final product. The product is often used in the next synthetic step without further purification.[\[3\]](#)

## Reaction Mechanisms and Applications

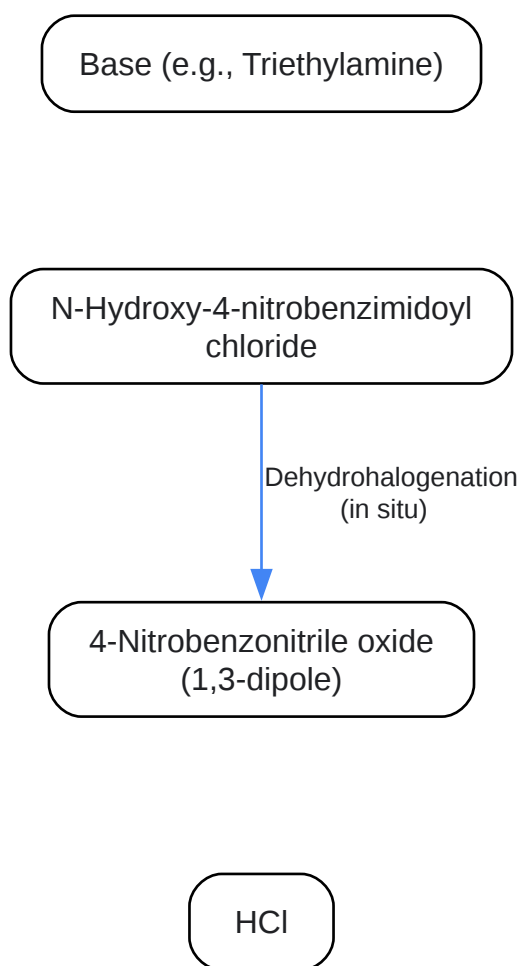
**N-Hydroxy-4-nitrobenzimidoyl chloride** is primarily used as a stable precursor for generating 4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is immediately trapped in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings.



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Caption: Synthesis of **N-Hydroxy-4-nitrobenzimidoyl chloride**.

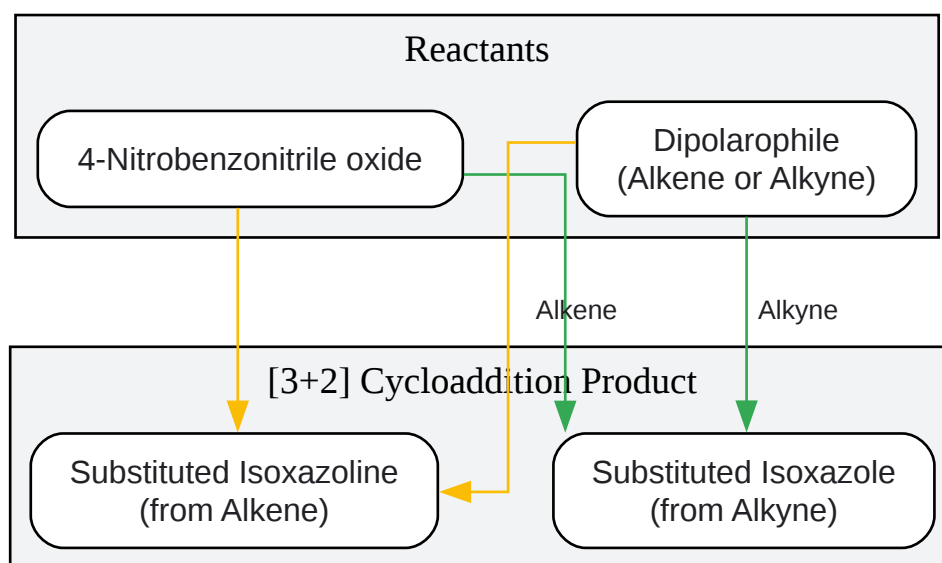
The key synthetic utility lies in its conversion to a nitrile oxide, which is a powerful tool for building molecular complexity.



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Caption: In situ generation of 4-nitrobenzonitrile oxide.

This generated nitrile oxide readily reacts with various dipolarophiles, such as alkenes and alkynes, to form isoxazolines and isoxazoles, respectively.[1] These scaffolds are prevalent in many biologically active molecules and are of significant interest in drug discovery.



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Caption: 1,3-Dipolar cycloaddition with 4-nitrobenzonitrile oxide.

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## References

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